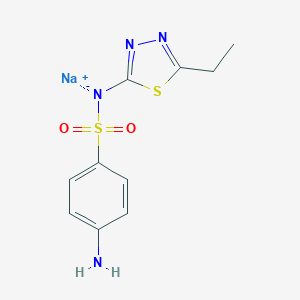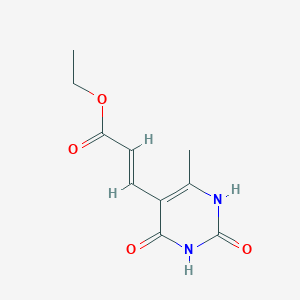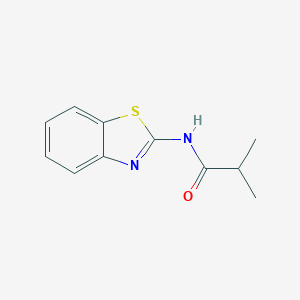
(2-Methoxybenzyl)(2-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxybenzyl)(2-naphthylmethyl)amine is an organic compound with the molecular formula C19H19NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the ortho position and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxybenzyl)(2-naphthylmethyl)amine typically involves the reaction of 2-methoxybenzyl chloride with 2-naphthylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxybenzyl)(2-naphthylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthylmethyl group can be reduced to a naphthylmethyl alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products:
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 2-Naphthylmethanol.
Substitution: Various amides or imines depending on the substituent used.
Scientific Research Applications
(2-Methoxybenzyl)(2-naphthylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(2-naphthylmethyl)amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxy and naphthylmethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
(4-Methoxybenzyl)(2-naphthylmethyl)amine: Similar structure but with the methoxy group at the para position.
(2-Methoxybenzyl)(1-naphthylmethyl)amine: Similar structure but with the naphthylmethyl group at the 1-position.
Uniqueness: (2-Methoxybenzyl)(2-naphthylmethyl)amine is unique due to the specific positioning of the methoxy and naphthylmethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12,20H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGOQYTUSPGLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355137 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-19-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
![7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B187363.png)

![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)





![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)
![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)
